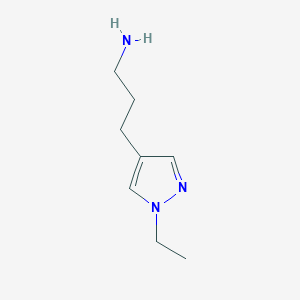
3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound with the molecular formula C8H15N3. It has a molecular weight of 153.22 . The compound is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine consists of a pyrazole ring attached to a three-carbon chain that ends with an amine group. The ethyl group is attached to one of the nitrogen atoms in the pyrazole ring .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.06±0.1 g/cm3 and a predicted boiling point of 265.5±23.0 °C . Other physical and chemical properties such as melting point and flash point are not available .Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives The synthesis and characterization of pyrazole derivatives, including structures similar to "3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine", have been extensively studied. For instance, Titi et al. (2020) investigated the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to the formation of compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine. These compounds were characterized using various spectroscopic methods and X-ray crystallography, revealing insights into their structural and biological properties, particularly their activity against breast cancer and microbes (Titi et al., 2020).
Catalytic Applications in Polymerization Processes Pyrazolyl compounds, including those similar to "3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine", have been employed as catalysts in polymerization processes. Matiwane et al. (2020) synthesized zinc carboxylate complexes using pyrazolyl compounds as ligands and tested them as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes showed significant activity in forming poly(cyclohexene carbonate) under varying conditions (Matiwane et al., 2020).
Antimicrobial and Anticancer Activities Several studies have focused on the antimicrobial and anticancer activities of pyrazole derivatives. For example, Kodadi et al. (2007) synthesized new tripodal compounds based on the pyrazole structure and evaluated their cytotoxic properties against tumor cell lines. These compounds exhibited varied levels of cytotoxicity, depending on the substituents linked to the pyrazolic rings (Kodadi et al., 2007).
Synthesis of Novel Heterocyclic Compounds The compound "3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine" and similar structures have been used in the synthesis of novel heterocyclic compounds. Ghaedi et al. (2015) conducted a study where they synthesized novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives. This synthesis was useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).
properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKLFZGWYFDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



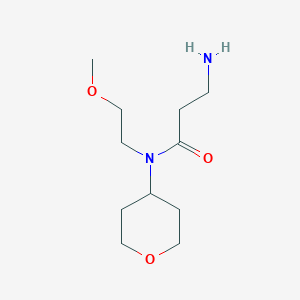
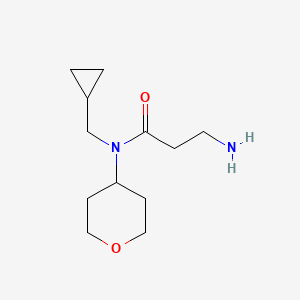
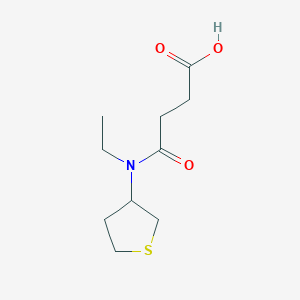



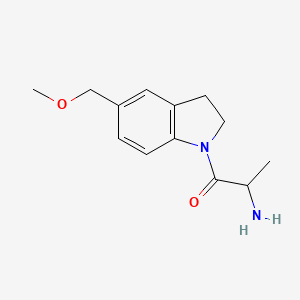

![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)
![2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491511.png)
![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)